Cas no 161928-84-3 (2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-)

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- structure
161928-84-3 structure
Product Name:2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
CAS-nummer:161928-84-3
MF:C21H26O6
MW:374.427546977997
CID:166594
PubChem ID:6440313
Update Time:2025-04-19

2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2-buten-1-ylester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
    • 2-Butenoic acid,2-methyl-,(2Z)-2-[[[(2E)-3-(3,4-dimethoxyphenyl)-2-propen-1-yl]oxy]carbonyl]-2...
    • (2Z)-2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-yl]oxy}carbonyl)but-2-en-1-yl (2E)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (2Z)-2-((((2E)-3-(3,4-dimethoxyphenyl)-2-propenyl)oxy)carbonyl)-2-butenyl ester, (2Z)-
    • [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-eno yl]oxymethyl]but-2-enoate
    • Compound NP-006990
    • AKOS040735643
    • 161928-84-3
    • Inchi: 1S/C21H26O6/c1-6-15(3)20(22)27-14-17(7-2)21(23)26-12-8-9-16-10-11-18(24-4)19(13-16)25-5/h6-11,13H,12,14H2,1-5H3/b9-8+,15-6+,17-7-
    • InChI-sleutel: SMFMXIFWUMPOHW-AHYOAEHOSA-N
    • LACHT: O(C(/C(=C\C)/COC(/C(=C/C)/C)=O)=O)C/C=C/C1C=CC(=C(C=1)OC)OC

Berekende eigenschappen

  • Exacte massa: 374.17298
  • Monoisotopische massa: 374.172939
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 11
  • Complexiteit: 575
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 71.1
  • XLogP3: 3.9

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 512.1°Cat760mmHg
  • Vlampunt: 221.8°C
  • Brekindex: 1.536
  • PSA: 71.06
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